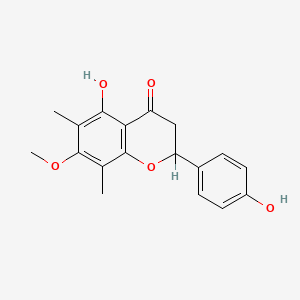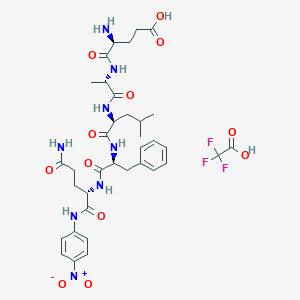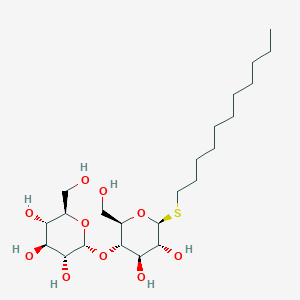
M4-NITRODIENAMINE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
M4-NITRODIENAMINE is an activator of Ca2+/Mg2+ ATPase. Nitrodienamine,, synthetic. 10-5 M cause ~ 30% activation of Ca2+/Mg2+ ATPase.
Applications De Recherche Scientifique
Synthesis Applications
M4-Nitrodienamines, a category of nitrodienamines, are synthesized from 3-aminocrotonates and nitroacetaldehyde potassium salt. They are used in cyclisation reactions to produce multisubstituted 5-nitro-1,6-dihydropyridines, which are important in various synthetic chemistry applications. This synthesis process is efficient with both primary and secondary nitrodienamines, showing the versatility of M4-nitrodienamines in organic synthesis (Vigante et al., 2018).
Catalytic Applications
In the field of catalysis, research has focused on the reduction of nitro compounds to amines using various catalysts. Graphene-based catalysts, in particular, have shown effectiveness in this process. The reduction of nitro compounds is a crucial transformation in organic chemistry for producing amines, which are integral in the synthesis of drugs, dyes, and polymers. The use of M4-Nitrodienamine-related compounds in these processes highlights their importance in environmental and industrial applications (Nasrollahzadeh et al., 2020).
Photocatalytic Applications
Graphitic carbon nitride (g-C3N4)-based photocatalysts are increasingly being studied for their potential in artificial photosynthesis and environmental remediation. Given the similar nitridic nature, this compound-related compounds may find applications in these areas. g-C3N4-based photocatalysts are valued for their electronic band structure, stability, and environmentally friendly nature, making them suitable for water decontamination and energy conversion applications (Ong et al., 2016).
Electronic and Magnetic Applications
In electronic and magnetic fields, compounds like this compound may find utility due to their potential in creating magnetic and electronic interactions in metal clusters. Research on tetranuclear transition-metal cluster compounds demonstrates the impact of direct orbital interactions on electronic and magnetic properties, which can be applied in materials science and electronics (Chakarawet et al., 2020).
Propriétés
Formule moléculaire |
C13H20N2O2 |
|---|---|
Poids moléculaire |
236 Da. |
Pureté |
95% (TLC, NMR, IR). |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5,11,17,23-Tetrabromo-25,26,27,28-tetrapropoxycalix[4]arene 98%](/img/structure/B1149787.png)

![1-(1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)-N-methylpiperidin-4-amine](/img/structure/B1149792.png)


![(8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6-diol](/img/structure/B1149799.png)
